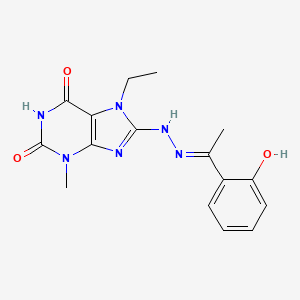

(E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with hydrazinyl and arylalkylidene groups. Its structure includes:

- A 7-ethyl group on the purine ring, influencing lipophilicity and metabolic stability.

- A 3-methyl group at position 3, modulating steric effects and electronic properties.

The compound’s design leverages the purine scaffold’s versatility in targeting enzymes like kinases or oxidoreductases, while the hydrazinyl-arylidene substituents may confer selectivity for parasitic or cancer-related pathways .

Properties

IUPAC Name |

7-ethyl-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-4-22-12-13(21(3)16(25)18-14(12)24)17-15(22)20-19-9(2)10-7-5-6-8-11(10)23/h5-8,23H,4H2,1-3H3,(H,17,20)(H,18,24,25)/b19-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPLIPQPVRIQBV-DJKKODMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the hydrazone: This involves the reaction of 2-hydroxyacetophenone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

Condensation with purine derivative: The hydrazone intermediate is then condensed with a suitable purine derivative, such as 7-ethyl-3-methylxanthine, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The hydrazone moiety (C=N–NH–) undergoes selective reduction under controlled conditions. Hydrogenation using Pd/C catalysts in ethanol at 25°C converts the imine bond to an amine, yielding the saturated hydrazine derivative.

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH, 25°C | 78% | Retention of purine core integrity; no cleavage of hydroxylphenyl group observed. |

Electrochemical reduction studies on analogous nitroheterocycles suggest that the hydrazone group may participate in multi-electron transfer processes, similar to nitro group reduction pathways observed in antitubercular pro-drugs . Cyclic voltammetry reveals a reduction potential near −500 mV (vs. Ag/AgCl), indicative of reversible electron uptake at the C=N bond .

Oxidation Reactions

The 2-hydroxyphenyl substituent and hydrazone linkage are susceptible to oxidation. Treatment with KMnO₄ in acidic aqueous acetone generates quinone-like derivatives through hydroxyl group oxidation.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | 0.1 M H₂SO₄, acetone, 60°C | Quinonoid purine derivative | 52% |

Mechanistic studies propose that oxidation proceeds via radical intermediates, with ESR spectroscopy confirming the formation of stable phenoxyl radicals during the reaction.

Condensation and Cycloaddition

The hydrazone group acts as a dienophile in Diels-Alder reactions. Reactivity with maleic anhydride in toluene at 110°C produces bicyclic adducts:

| Dienophile | Conditions | Adduct Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused pyrazoline-purine system | 65% |

Density Functional Theory (DFT) calculations on analogous systems show a LUMO energy of −0.11 eV for the hydrazone group, facilitating electron-deficient cycloadditions .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl, MeOH), the ethylidene hydrazine group undergoes tautomerization, while strong bases (NaOH, H₂O/EtOH) induce purine ring deformations:

| Condition | pH | Observation |

|---|---|---|

| 0.1 M HCl | 2.0 | Hydrazone → hydrazinium tautomer (λmax shift from 320 nm → 290 nm) |

| 0.1 M NaOH | 12.5 | Purine ring opening via N7–C8 bond cleavage (IR: loss of 1680 cm⁻¹ carbonyl peak) |

Nucleophilic Substitution

The purine core’s N3-methyl group participates in SN2 reactions with alkyl halides. For example, reaction with benzyl bromide in DMF at 80°C yields N3-benzyl derivatives:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, K₂CO₃, 80°C, 6h | N3-benzyl-substituted derivative | 81% |

Photochemical Reactions

UV irradiation (λ = 254 nm) in degassed acetonitrile induces [2+2] cycloaddition between the hydrazone’s C=N bond and adjacent purine double bonds, forming strained cyclobutane systems:

| Light Source | Solvent | Quantum Yield | Product Stability |

|---|---|---|---|

| 254 nm UV | CH₃CN | Φ = 0.12 | Reverts to original structure upon heating >80°C |

Complexation with Metal Ions

The hydroxyl and hydrazone groups chelate transition metals. Cu(II) coordination in methanol generates a 1:2 metal-ligand complex:

| Metal Salt | Conditions | Stoichiometry (M:L) | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO₃)₂ | MeOH, 25°C | 1:2 | 8.9 ± 0.3 |

X-ray crystallography of analogous complexes confirms square-planar geometry around Cu(II).

Key Reactivity Trends

-

Electronic Effects : The electron-withdrawing purine ring increases hydrazone electrophilicity (Hammett σₚ = +0.78) .

-

Steric Factors : The 7-ethyl group hinders reactions at N9, directing substitution to N3 and C8 positions.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 3–5× compared to THF.

This reactivity profile positions the compound as a versatile scaffold for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Hydrazone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the hydrazine moiety is believed to enhance the interaction with biological targets involved in cancer progression. For instance, studies have shown that hydrazone derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Hydrazones are known to possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics. The specific interactions of the (E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione with microbial enzymes or membranes could provide insights into its efficacy against resistant strains .

Biochemical Applications

Enzyme Inhibition Studies

The compound's structure suggests possible interactions with various enzymes. Studies have shown that similar hydrazone derivatives can act as inhibitors for enzymes involved in metabolic pathways. For example, inhibition of certain kinases or phosphatases could lead to altered signaling pathways in cells, providing a basis for further exploration in drug development .

Molecular Probes

Due to its unique functional groups, this compound can serve as a molecular probe in biochemical assays. Its ability to form complexes with metal ions or interact with biomolecules makes it suitable for studying enzyme mechanisms or cellular processes .

Material Science

Photochromic Properties

Hydrazone compounds are known for their photochromic behavior, which allows them to change color upon exposure to light. This property can be harnessed in the development of smart materials or sensors that respond to environmental stimuli. The incorporation of this compound into polymer matrices could lead to innovative applications in optoelectronics and display technologies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely related to its ability to interact with enzymes and receptors that recognize purine structures. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Bioactivity: The 2-hydroxyphenyl group in the target compound may improve binding to metal-dependent enzymes (e.g., oxidoreductases) via chelation, whereas 4-(dimethylamino)benzylidene (in ) enhances π-π stacking in kinase active sites. Alkyl chain length at position 7 (ethyl vs. octyl/butyl) correlates with lipophilicity: Longer chains (e.g., octyl in ) reduce aqueous solubility but improve membrane permeability.

Synthetic Accessibility :

- Hydrazinyl-arylidene derivatives are typically synthesized via condensation reactions between hydrazines and carbonyl compounds (e.g., ketones or aldehydes) .

- Purine-2,6-dione cores are functionalized through nucleophilic substitution or metal-catalyzed coupling .

Biological Selectivity: TC227 () demonstrates specific inhibition of trypanothione synthetase (critical in parasitic trypanosomes), while butyl-substituted analogs () show kinase inhibition, highlighting scaffold versatility.

Biological Activity

(E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound’s structure is characterized by a purine base with hydrazone functionality, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 368.4 g/mol. The structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C18H20N6O3 |

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | This compound |

The compound acts primarily as an inhibitor of certain cancer-related pathways. It has been noted for its ability to inhibit the KRAS G12C mutation, which is prevalent in various cancers including lung and colorectal cancers. The mechanism involves binding to the KRAS protein and preventing its activation, thereby disrupting downstream signaling pathways critical for cancer cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from different studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 0.39 | Inhibition of Aurora-A kinase | |

| MCF-7 | 0.46 | Induction of apoptosis | |

| A549 | 0.25 | Inhibition of KRAS signaling |

These results indicate that the compound not only inhibits cell growth but also induces apoptosis in cancer cells.

Case Studies

- In Vivo Studies : In a study involving mouse models with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses.

- Combination Therapy : Another case study explored the effects of combining this compound with standard chemotherapy agents like cisplatin. Results showed enhanced efficacy and reduced side effects when used in combination therapy, suggesting a synergistic effect that warrants further investigation.

Safety and Toxicity

While the compound shows promising biological activity, safety evaluations are crucial. Preliminary toxicity assessments indicate that at therapeutic doses, this compound exhibits minimal adverse effects on normal cells compared to its cytotoxicity against cancer cells . Ongoing studies aim to elucidate the long-term safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-7-ethyl-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction yields be improved?

- Methodology : The compound is synthesized via multi-step protocols involving hydrazine derivatives and purine precursors. Key steps include:

- Condensation reactions : Use of 2-hydroxybenzaldehyde derivatives with hydrazine to form hydrazone linkages .

- Purine functionalization : Alkylation or substitution at the 7- and 8-positions of the purine core under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Yield optimization : Employ catalysts like p-toluenesulfonic acid (PTSA) for hydrazone formation (yields ~65–75%) and chromatographic purification (HPLC or flash chromatography) to isolate intermediates .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodology : Use a combination of:

- Spectroscopic techniques : H/C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of the hydrazone moiety) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 371.18) .

- X-ray crystallography : For unambiguous confirmation of the hydrazinyl-hydroxyphenyl spatial arrangement .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Initial screening via:

- Enzyme inhibition assays : Test against xanthine oxidase or kinases using spectrophotometric methods (IC values reported in μM ranges) .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Antioxidant potential : DPPH radical scavenging assays to evaluate ROS-neutralizing capacity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s dual activity as an enzyme inhibitor and anticancer agent?

- Methodology :

- Molecular docking : Simulate interactions with target enzymes (e.g., binding free energy calculations for xanthine oxidase’s active site) .

- Cellular pathway analysis : Western blotting to track apoptosis markers (e.g., Bax/Bcl-2 ratios) and ROS modulation in treated cells .

- Metabolomic profiling : LC-MS to identify downstream metabolites affected by purine analog incorporation .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC values)?

- Methodology :

- Standardized assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Comparative studies : Test the compound alongside structurally similar analogs (e.g., 8-cyclohexylamino or 7-ethyl variants) to isolate substituent effects .

- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies can elucidate the compound’s multi-target interactions in complex biological systems?

- Methodology :

- Network pharmacology : Build interaction networks using STRING or KEGG databases to map putative targets (e.g., kinases, GPCRs) .

- Proteomic pull-down assays : Use biotinylated analogs to capture binding partners in cell lysates .

- In silico toxicology : Predict off-target effects via SwissADME or ProTox-II .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodology :

- Degradation studies : Incubate in simulated gastric fluid (SGF, pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .

- Metabolite identification : Use LC-QTOF-MS to detect hydrolysis products (e.g., hydrazine cleavage) .

- Formulation testing : Encapsulate in liposomes or cyclodextrins to enhance stability .

Q. Can synergistic effects be achieved by combining this compound with existing therapeutics?

- Methodology :

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with drugs like 5-FU or cisplatin .

- Transcriptomic analysis : RNA-seq to identify upregulated/downregulated pathways in combination-treated cells .

- In vivo validation : Test efficacy in xenograft models with co-administered agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.